molecular formula C19H24N4 B12914186 5-Heptylbenzo[f]quinazoline-1,3-diamine CAS No. 53526-06-0

5-Heptylbenzo[f]quinazoline-1,3-diamine

Cat. No.: B12914186
CAS No.: 53526-06-0
M. Wt: 308.4 g/mol
InChI Key: RQLREYCMBDLNOD-UHFFFAOYSA-N
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Description

5-Heptylbenzo[f]quinazoline-1,3-diamine is a heterocyclic compound with the molecular formula C19H24N4. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinazoline core with a heptyl side chain, making it a unique structure within this chemical class.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptylbenzo[f]quinazoline-1,3-diamine typically involves the condensation of appropriate aniline derivatives with heptyl-substituted benzaldehydes, followed by cyclization and amination reactions. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions from the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Heptylbenzo[f]quinazoline-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Heptylbenzo[f]quinazoline-1,3-diamine stands out due to its heptyl side chain, which can influence its lipophilicity and biological activity. This unique structure may provide enhanced interactions with lipid membranes and specific molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

53526-06-0

Molecular Formula

C19H24N4

Molecular Weight

308.4 g/mol

IUPAC Name

5-heptylbenzo[f]quinazoline-1,3-diamine

InChI

InChI=1S/C19H24N4/c1-2-3-4-5-6-10-14-12-13-9-7-8-11-15(13)16-17(14)22-19(21)23-18(16)20/h7-9,11-12H,2-6,10H2,1H3,(H4,20,21,22,23)

InChI Key

RQLREYCMBDLNOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC2=CC=CC=C2C3=C1N=C(N=C3N)N

Origin of Product

United States

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